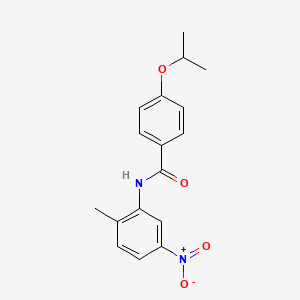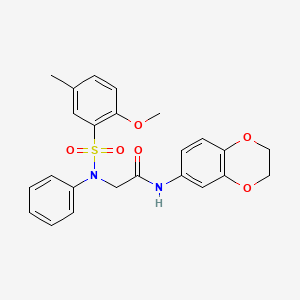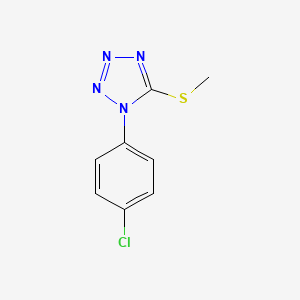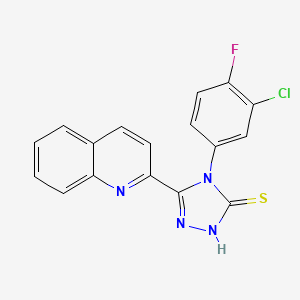![molecular formula C21H16ClN3O3S B3486974 4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide](/img/structure/B3486974.png)
4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide
Overview
Description
4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide is a complex organic compound with the molecular formula C15H11ClN2O. This compound is known for its unique chemical structure, which includes a chloro group, a cyanomethyl group, and a phenylsulfamoyl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl chloride.
Attachment of the Phenylsulfamoyl Group: The phenylsulfamoyl group can be attached through a sulfonamide formation reaction, where a phenylsulfonyl chloride reacts with the amine group on the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the cyanomethyl group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The phenylsulfamoyl group is particularly important for its binding affinity and specificity. The cyanomethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-ethyl-N-phenyl-benzamide
- 4-chloro-N-(2-cyano-4-methylphenyl)benzamide
Uniqueness
4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide is unique due to the presence of the phenylsulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s binding affinity to molecular targets, making it more effective in its applications compared to similar compounds .
Properties
IUPAC Name |
4-chloro-N-[4-(cyanomethyl)phenyl]-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-19-11-8-16(21(26)24-17-9-6-15(7-10-17)12-13-23)14-20(19)29(27,28)25-18-4-2-1-3-5-18/h1-11,14,25H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXGTXSHYJHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea](/img/structure/B3486901.png)

![N-(2,5-dimethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3486920.png)
![2-methyl-N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B3486923.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3486949.png)

![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3486963.png)
![N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B3486967.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B3486979.png)

![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3486997.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3487005.png)
